molecular formula C13H11N3S6 B11093859 N-phenyl-2-(2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-ylidene)hydrazinecarbothioamide

N-phenyl-2-(2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-ylidene)hydrazinecarbothioamide

Cat. No.: B11093859
M. Wt: 401.7 g/mol
InChI Key: ZVGYLFJGUNVASP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-2-(2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-ylidene)hydrazinecarbothioamide is a complex organic compound characterized by its unique heterocyclic structure

Preparation Methods

The synthesis of N-phenyl-2-(2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-ylidene)hydrazinecarbothioamide involves multiple steps, starting from simpler precursors. One common synthetic route includes the oxidative rearrangement-cyclization of 2-oxo-1,3-dithiol-4,5-dicarboxylic acid diamide with phenyliodosyl (hydroxy)tosylate . This reaction is typically carried out under controlled conditions to ensure the formation of the desired heterocyclic system.

Chemical Reactions Analysis

N-phenyl-2-(2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-ylidene)hydrazinecarbothioamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-phenyl-2-(2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-ylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but its ability to undergo redox reactions plays a significant role in its biological effects .

Comparison with Similar Compounds

N-phenyl-2-(2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-ylidene)hydrazinecarbothioamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their chemical reactivity and potential applications. The unique heterocyclic system of this compound sets it apart, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H11N3S6

Molecular Weight

401.7 g/mol

IUPAC Name

1-phenyl-3-[(2-sulfanylidene-[1,3]dithiolo[4,5-b][1,4]dithiepin-6-ylidene)amino]thiourea

InChI

InChI=1S/C13H11N3S6/c17-12(14-8-4-2-1-3-5-8)16-15-9-6-19-10-11(20-7-9)22-13(18)21-10/h1-5H,6-7H2,(H2,14,16,17)

InChI Key

ZVGYLFJGUNVASP-UHFFFAOYSA-N

Canonical SMILES

C1C(=NNC(=S)NC2=CC=CC=C2)CSC3=C(S1)SC(=S)S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.